[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide
Description
[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide is a hydrobromide salt characterized by a methanimidamide backbone substituted with a 3-phenoxypropylsulfanyl group.
Properties
IUPAC Name |
3-phenoxypropyl carbamimidothioate;hydrobromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2OS.BrH/c11-10(12)14-8-4-7-13-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H3,11,12);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYACTWZAELGVCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCSC(=N)N.Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80161608 | |
| Record name | Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14122-45-3 | |
| Record name | Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014122453 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pseudourea, 2-(3-phenoxypropyl)-2-thio-, hydrobromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80161608 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide typically involves the reaction of 3-phenoxypropylamine with carbon disulfide to form the corresponding dithiocarbamate, which is then treated with methyl iodide to yield the desired product . The reaction conditions often include:
- Temperature: 2-8°C
- Purity: 95%
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar synthetic routes and reaction conditions are employed on a larger scale.
Chemical Reactions Analysis
Types of Reactions
[(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Halides, amines, thiols
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted derivatives of the original compound.
Scientific Research Applications
Chemistry
- Reagent in Organic Synthesis: The compound serves as a building block for more complex molecules, facilitating the development of new synthetic pathways.
- Chemical Reactions: It undergoes various reactions including oxidation (to form sulfoxides and sulfones), reduction (to produce thiols), and nucleophilic substitutions.
Biological Applications
- Antimicrobial Properties: Research indicates potential effectiveness against various pathogens, suggesting its utility in developing new antimicrobial agents.
- Anticancer Activity: Studies have demonstrated that the compound can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating significant cytotoxicity .
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 | 4.5 |
| HCT116 | 6.0 |
| A549 | 5.0 |
Medical Applications
- Therapeutic Potential: The compound is being explored for its role in treating cancer and infectious diseases due to its ability to disrupt cellular processes such as DNA replication and protein synthesis .
- Mechanism of Action: It is believed to interact with enzymes and cellular receptors, modulating their activity and potentially leading to apoptosis in cancer cells.
Antifungal Evaluation
A peer-reviewed study highlighted the compound's ability to inhibit hyphal growth in Candida albicans, indicating its potential as an antifungal agent.
Cytotoxic Properties
In vitro studies focused on human cancer cell lines showed substantial growth inhibition, comparable to established chemotherapeutics, reinforcing its potential as an anticancer drug.
Mechanistic Insights
Recent research has utilized molecular docking studies to reveal that [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide binds effectively to tubulin, disrupting microtubule dynamics essential for cancer cell division .
Mechanism of Action
The mechanism of action of [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with cellular receptors: Modulating the activity of receptors on the cell surface or within the cell.
Disrupting cellular processes: Interfering with processes such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The compound shares structural similarities with other methanimidamide hydrobromides, differing primarily in the substituent attached to the sulfanyl group. Key analogs include:
*Calculated based on molecular formulas from .
Key Observations:
- Substituent Effects: The 3-phenoxypropyl group in the target compound introduces increased steric bulk and lipophilicity compared to cyclohexylmethyl or 4-fluorophenylmethyl analogs. This may enhance solubility in organic solvents or influence binding interactions in biological systems .
Q & A
Basic Research Questions
Q. How can the synthesis of [(3-Phenoxypropyl)sulfanyl]methanimidamide hydrobromide be optimized for improved yield and purity?
- Methodological Answer :
- Reaction Solvents : Use methanol or ethanol as solvents for better solubility of intermediates, as demonstrated in sulfanyl compound syntheses (e.g., thioglycolic acid in methanol under reflux) .
- Purification : Employ recrystallization from water or ethanol-water mixtures. Monitor crystallization kinetics using XRPD to identify optimal conditions (e.g., characteristic peaks at 5.5°, 14.8°, 16.7°, and 20.0° 2θ for hydrobromide salts) .
- Yield Enhancement : Adjust stoichiometric ratios (e.g., 1:1.5 molar ratio of precursor to HBr) and reaction time (3–4 hours at room temperature or reflux) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
- Methodological Answer :
- XRPD : Validate crystallinity using CuKα radiation, with peak matching at 2θ ±0.2° (e.g., 5.5°, 14.8°) .
- NMR Spectroscopy : Analyze ¹H/¹³C NMR for sulfanyl (–S–) and methanimidamide (–C(=NH)–) groups. Compare with thiourea derivatives (e.g., S-Isopropylthiourea hydrobromide in ) .
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ for hydrobromide salts) .
Q. How should stability studies be designed to evaluate this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Testing : Expose samples to 40°C/75% RH for 6 months, monitoring degradation via HPLC and XRPD to detect amorphous transitions .
- Photostability : Use ICH Q1B guidelines with UV-Vis irradiation (1.2 million lux hours) to assess photolytic decomposition .
Advanced Research Questions
Q. What strategies can resolve contradictions in biological activity data for this compound across different assays?
- Methodological Answer :
- Dose-Response Curves : Perform IC₅₀/EC₅₀ comparisons in cell-based vs. in vivo models (e.g., Swiss albino mice at 20–25 g, as in ) .
- Metabolite Profiling : Use LC-MS/MS to identify active metabolites interfering with assay results .
Q. How can computational modeling predict the interaction of this compound with biological targets?
- Methodological Answer :
- Docking Studies : Utilize AutoDock Vina to simulate binding to sulfhydryl-containing enzymes (e.g., cysteine proteases). Validate with MD simulations (10 ns trajectories) .
- QSAR Models : Corrogate electronic properties (Hammett σ) of the phenoxypropyl group with activity data from analogs (e.g., S-methyl isothiourea sulfate in ) .
Q. What experimental designs are suitable for studying the pharmacokinetics of this compound in vivo?
- Methodological Answer :
- Dosing Regimens : Administer p.o. or i.p. at 10–50 mg/kg for 27 days (adapting ’s scopolamine hydrobromide protocol) .
- Bioavailability Metrics : Measure plasma half-life (t₁/₂) and AUC₀–24h via LC-MS/MS, comparing with intravenous controls .
Q. How can crystallographic challenges (e.g., poor diffraction) be addressed during X-ray analysis of this compound?
- Methodological Answer :
- Crystal Growth : Optimize vapor diffusion (e.g., ethanol/water mixtures) or use seeding techniques.
- Data Collection : Apply synchrotron radiation for high-resolution datasets (≤1.0 Å) if conventional CuKα fails .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
